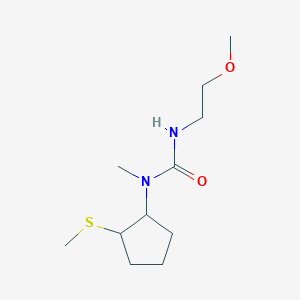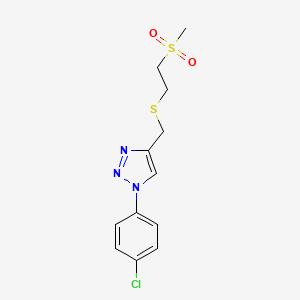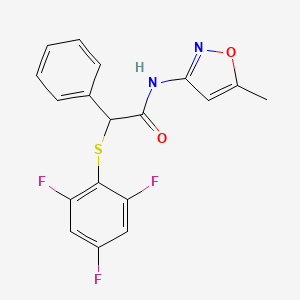![molecular formula C13H19N3O4 B6620319 4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine](/img/structure/B6620319.png)
4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine is a complex organic compound with a pyridine ring substituted with a nitro group, a methyl group, and an amine group linked to an oxolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine typically involves multiple steps:
Alkylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Amination: The amine group can be introduced through nucleophilic substitution reactions.
Oxolane Attachment: The oxolane moiety can be attached through etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The oxolane moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Methyl iodide, sodium hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various functional groups in place of the methyl or nitro groups.
Hydrolysis: Cleavage of the oxolane moiety to form corresponding alcohols.
Aplicaciones Científicas De Investigación
4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the oxolane moiety may enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(oxolan-3-yloxy)pyridin-4-amine: Similar structure but lacks the nitro and methyl groups.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, but different substituents.
Uniqueness
4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine is unique due to the combination of its nitro, methyl, and oxolane substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Propiedades
IUPAC Name |
4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-10-3-6-15-13(12(10)16(17)18)14-5-2-7-20-11-4-8-19-9-11/h3,6,11H,2,4-5,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBFHBLFLHMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NCCCOC2CCOC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-ethyl-5-propylthiophene-2-carboxamide](/img/structure/B6620241.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl 3-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B6620243.png)

![[2-[Cyclopropyl(methyl)amino]-1,3-thiazol-4-yl]methyl 2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]benzoate](/img/structure/B6620265.png)
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] thiolane-3-carboxylate](/img/structure/B6620275.png)
![N-[1-(4-benzylmorpholin-2-yl)propyl]-2-methyl-1H-pyrrole-3-carboxamide](/img/structure/B6620282.png)
![N-ethyl-2-(4-methylpiperidin-1-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide](/img/structure/B6620287.png)
![2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide](/img/structure/B6620291.png)
![7-fluoro-N-[3-(oxolan-3-yloxy)propyl]quinolin-2-amine](/img/structure/B6620299.png)

![2-[[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methyl]-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B6620311.png)
![N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6620324.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-3-cyano-N-methylbenzenesulfonamide](/img/structure/B6620353.png)

